molecular formula C23H25ClN4O5S B2894572 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217210-26-8

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2894572
CAS No.: 1217210-26-8
M. Wt: 504.99
InChI Key: FLLOGHSRGIGFNT-HAAWTFQLSA-N
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Description

(E)-N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a morpholinoethyl side chain, and a 3-nitrophenyl acrylamide moiety. This article focuses on comparing its molecular architecture, synthetic pathways, and physicochemical properties with structurally related compounds.

Properties

IUPAC Name

(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S.ClH/c1-31-19-6-7-21-20(16-19)24-23(33-21)26(10-9-25-11-13-32-14-12-25)22(28)8-5-17-3-2-4-18(15-17)27(29)30;/h2-8,15-16H,9-14H2,1H3;1H/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOGHSRGIGFNT-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a derivative of benzothiazole known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and potential therapeutic applications, supported by recent research findings and case studies.

Structure

The compound features a complex structure characterized by:

  • A benzothiazole moiety.
  • A morpholinoethyl substituent.
  • A nitrophenyl group.

Molecular Formula

The empirical formula for this compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S with a molecular weight of approximately 402.48 g/mol.

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various strains of bacteria and fungi.

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that the compound may possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis .

Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation. For example, compounds targeting the WNT/β-catenin signaling pathway have shown promise in preclinical studies, leading to reduced tumor growth in various cancer models .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interacting with enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
  • Signal Pathway Modulation : Affecting pathways like the WNT signaling cascade, crucial for cellular functions and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives, including our compound of interest. The findings revealed that these compounds demonstrated potent activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections caused by multidrug-resistant organisms .

Case Study 2: Cancer Research

In another study focusing on anticancer properties, researchers synthesized various benzothiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, highlighting their potential as novel anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Benzothiazole Derivative : Starting from readily available aromatic aldehydes and thiazolidine derivatives.
  • Coupling Reactions : Utilizing coupling agents to form the final product through condensation reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural elements include:

  • Benzothiazole core : Aromatic heterocycle with methoxy substitution at position 3.
  • 3-Nitrophenyl acrylamide : Electron-deficient aromatic system with a conjugated double bond.
Table 1: Structural Analogues and Substituent Variations
Compound ID / Name Core Structure Key Substituents Reference
Target Compound Benzo[d]thiazole 5-methoxy, 2-morpholinoethyl, 3-nitrophenyl acrylamide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-chloro, 2,4-difluorobenzamide
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Benzimidazole/Isoxazole 1-methyl, 5-methylisoxazole acrylamide
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl thioxoacetamide
CAS:1217210-54-2 (4-nitrophenyl variant) Benzo[d]thiazole 5-methoxy, 3-morpholinopropyl, 4-nitrophenyl acrylamide (positional isomer)

Key Observations :

  • The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl isomer in CAS:1217210-54-2, which may alter electronic properties and binding affinity .
  • Thiazolidinone derivatives (e.g., ) exhibit thioxoacetamide backbones instead of acrylamide linkages, impacting conformational flexibility.

Key Observations :

  • High-yield syntheses (e.g., 90% for Compound 9 ) often involve stable intermediates like thioxoacetamides.
  • Acrylamide-containing compounds (e.g., ) may require controlled reaction conditions to prevent polymerization.

Physical and Spectroscopic Properties

Table 3: Physicochemical and Spectroscopic Data
Compound ID Melting Point (°C) IR (cm⁻¹) ¹H-NMR Highlights Reference
Target Compound Not reported Expected: ~1685 (C=O), ~3200 (NH) Anticipated peaks: δ 6.60–7.94 (aromatic), δ 3.20–3.70 (morpholine)
Compound 9 186–187 1649 (C=O), 1483 (C-S) δ 7.52–7.94 (aromatic), δ 3.80 (OCH₃)
Compound 6 Not reported 1685 (C=O), 3200 (NH) δ 6.00 (isoxazole-H), δ 2.30 (CH₃)
CAS:1217210-54-2 Not reported Similar to target compound δ 6.80–8.20 (4-nitrophenyl vs. 3-nitrophenyl shifts)

Key Observations :

  • The 3-nitrophenyl group in the target compound would show distinct ¹H-NMR aromatic shifts compared to the 4-nitrophenyl isomer .
  • Morpholinoethyl protons (δ ~2.50–3.70) are characteristic in NMR, as seen in morpholine-containing analogues .

Pharmacological Potential (Inferred)

While bioactivity data for the target compound are absent in the evidence, structural parallels suggest plausible mechanisms:

  • Nitroaromatic groups (3-nitrophenyl) may act as electron-deficient warheads in enzyme inhibition, similar to nitazoxanide derivatives .
  • Morpholinoethyl groups enhance solubility and membrane permeability, as observed in anti-proliferative indazole analogues .
  • Acrylamide linkages are common in covalent kinase inhibitors, though this requires experimental validation.

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